Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride
Description
Methyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-3-yl)acetate hydrochloride is a thiomorpholine derivative characterized by a six-membered sulfur-containing ring with two sulfonyl oxygen atoms (1,1-dioxo group). The compound features a methyl ester functional group attached via an acetic acid linker to the thiomorpholine core, with a hydrochloride salt enhancing solubility.
Properties
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-3-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)4-6-5-13(10,11)3-2-8-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUXIVZGPWWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CS(=O)(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiomorpholine 1,1-Dioxide Core
The key structural feature of the compound is the thiomorpholine ring bearing two oxygen atoms on the sulfur (1,1-dioxide). This is typically prepared by oxidation of thiomorpholine or thiomorpholine derivatives using strong oxidizing agents.
- Oxidation step: Thiomorpholine is oxidized to its 1,1-dioxide form using oxidants such as hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid). This step ensures the formation of the sulfone group critical for the compound's chemical properties.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Thiomorpholine + H2O2 | Aqueous or organic solvent, room temp to mild heating | Formation of thiomorpholine 1,1-dioxide |
Introduction of the Acetate Side Chain
The acetate moiety attached at the 3-position of the thiomorpholine ring is introduced via alkylation or esterification reactions.
Alkylation with methyl bromoacetate: A common method involves nucleophilic substitution where the thiomorpholine 1,1-dioxide acts as a nucleophile reacting with methyl bromoacetate to form methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate.
Esterification: Alternatively, the corresponding carboxylic acid derivative of the thiomorpholine sulfone can be esterified using methanol under acidic conditions to yield the methyl ester.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 2 | Thiomorpholine 1,1-dioxide + methyl bromoacetate | Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Nucleophilic substitution forming methyl ester |
| 3 | Thiomorpholine sulfone acid + methanol + acid catalyst | Reflux, acidic medium | Esterification to methyl ester |
Formation of the Hydrochloride Salt
The hydrochloride salt form is prepared by treatment of the free base methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate with hydrochloric acid.
- Salt formation: The free amine or amino derivative is dissolved in an appropriate solvent (e.g., ethyl acetate, methanol), and gaseous HCl or HCl in an organic solvent is added to precipitate the hydrochloride salt.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 4 | Free base + HCl (gas or solution) | Room temperature, solvent (methanol or ethyl acetate) | Precipitation of hydrochloride salt |
Purification and Characterization
The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain high purity methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride with reported purity >95%.
Characterization typically involves NMR, IR spectroscopy, and mass spectrometry to confirm the sulfone, ester, and hydrochloride salt functionalities.
Summary Table of Preparation Method Steps
| Step No. | Process | Key Reagents/Conditions | Product Form |
|---|---|---|---|
| 1 | Oxidation of thiomorpholine | Thiomorpholine + H2O2 or peracid, mild heating | Thiomorpholine 1,1-dioxide |
| 2 | Alkylation or esterification | Methyl bromoacetate + base / acid-catalyzed esterification | Methyl 2-(1,1-dioxo-thiomorpholin-3-yl)acetate (free base) |
| 3 | Hydrochloride salt formation | Free base + HCl gas or HCl solution, room temp | Methyl 2-(1,1-dioxo-thiomorpholin-3-yl)acetate hydrochloride |
| 4 | Purification | Recrystallization from ethanol or ethyl acetate | Pure hydrochloride salt (>95% purity) |
Research Findings and Notes
The oxidation step is critical to ensure the sulfone group is correctly installed without over-oxidation or ring cleavage.
Base selection during alkylation affects yield and purity; tertiary amines such as triethylamine are preferred to neutralize generated acids.
Hydrochloride salt formation improves compound stability and solubility, facilitating handling and formulation.
Purity and identity confirmation by analytical techniques are essential for pharmaceutical applications.
No direct preparation methods for this exact hydrochloride salt were found in some databases; however, the synthesis is inferred from closely related thiomorpholine sulfone acetate derivatives and standard salt formation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfone groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions to form new compounds.
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted esters, which can be further utilized in different chemical processes .
Scientific Research Applications
Chemical Synthesis
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new compounds with potential therapeutic applications.
Research indicates that this compound exhibits promising biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown potential in modulating cellular processes related to tumor growth.
Pharmaceutical Development
Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets could lead to the development of new drugs aimed at conditions such as infections and cancer.
Industrial Applications
The compound is also utilized in industrial settings for:
- Material Development : It plays a role in creating new materials with desirable properties.
- Chemical Reagent : Used in various chemical processes due to its reactivity and stability.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading university explored the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In another study published in a peer-reviewed journal, the compound was tested on different cancer cell lines. The findings demonstrated that it could induce apoptosis (programmed cell death) in specific cancer cells while sparing normal cells, highlighting its possible application in cancer therapy.
Mechanism of Action
The mechanism by which Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. This interaction can lead to the inhibition of specific pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Ester vs. Acid Derivatives
2-(1,1-Dioxo-1λ⁶-thiomorpholin-3-yl)acetic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₄S
- Molecular Weight : 229.68 g/mol
- CAS : 1384429-47-3
- Key Differences: Replaces the methyl ester with a carboxylic acid group. Higher polarity and aqueous solubility compared to the ester derivative due to the ionizable carboxylic acid. Potential for salt formation and hydrogen bonding, influencing bioavailability and reactivity .
Methyl 2-(1,1-Dioxo-1λ⁶-thiomorpholin-3-yl)acetate Hydrochloride (Target Compound)
- Inferred Molecular Formula: C₇H₁₂ClNO₄S (methyl ester derivative of the above acid).
- Key Differences: Methyl ester group increases lipophilicity, enhancing cell membrane permeability.
Ring Structure Variations: Thiomorpholine vs. Thietan/Thiolan Derivatives
Methyl 2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₄S
- Molecular Weight : 229.68 g/mol
- CAS : 2490412-86-5
- Key Differences: Substitutes the six-membered thiomorpholine ring with a four-membered thietan ring. Presence of an amino group (-NH₂) enables additional hydrogen bonding and nucleophilic reactivity .
2-[(1,1-Dioxo-1λ⁶-thiolan-3-yl)(methyl)amino]acetic Acid Hydrochloride
- Key Differences: Features a five-membered thiolan (tetrahydrothiophene) ring. Methylamino substituent alters electronic properties, increasing steric hindrance and modulating interactions with biological targets .
Substituent Position and Electronic Effects
1,1-Dioxo-1λ⁶-thiomorpholine-3-carboxylic Acid Hydrochloride
- Molecular Formula: C₅H₁₀ClNO₄S
- Molecular Weight : 215.65 g/mol
- CAS : 1461706-29-5
- Key Differences: Carboxylic acid group is directly attached to the thiomorpholine ring (vs. the acetic acid linker in the target compound). Enhanced electron-withdrawing effects from the sulfone group may stabilize adjacent charges or direct regioselective reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Functional Group |
|---|---|---|---|---|---|
| Methyl 2-(1,1-dioxo-1λ⁶-thiomorpholin-3-yl)acetate hydrochloride (Target) | C₇H₁₂ClNO₄S* | ~245.68* | Not Provided | Thiomorpholine ring, methyl ester, HCl salt | Ester |
| 2-(1,1-Dioxo-1λ⁶-thiomorpholin-3-yl)acetic acid hydrochloride | C₆H₁₂ClNO₄S | 229.68 | 1384429-47-3 | Thiomorpholine ring, carboxylic acid, HCl | Carboxylic acid |
| Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride | C₆H₁₂ClNO₄S | 229.68 | 2490412-86-5 | Thietan ring, amino group, HCl | Ester, amine |
| 1,1-Dioxo-1λ⁶-thiomorpholine-3-carboxylic acid hydrochloride | C₅H₁₀ClNO₄S | 215.65 | 1461706-29-5 | Thiomorpholine ring, carboxylic acid, HCl | Carboxylic acid |
*Inferred based on structural analogy.
Research Findings and Implications
Pharmacological and Material Science Potential
- Lipophilicity : The ester group enhances blood-brain barrier penetration, suggesting utility in central nervous system-targeted therapies.
- Electron-Withdrawing Effects : The sulfone group stabilizes adjacent electrophilic centers, enabling applications in catalysis or polymer chemistry .
Biological Activity
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetate hydrochloride is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiomorpholine ring with a dioxo group and an acetate moiety. Its molecular formula is with a molecular weight of approximately 229.68 g/mol. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to modulation of various biochemical pathways. The sulfone group in the compound allows for strong hydrogen bonding and electrostatic interactions with enzyme active sites, potentially resulting in enzyme inhibition or activation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a study demonstrated that treatment with the compound led to significant reductions in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Case Studies
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent .
Case Study 2: Anticancer Effects
A separate investigation focused on the compound's effects on human lung cancer cells (A549). The results indicated that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis revealed increased apoptotic cells after treatment, confirming its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | ~25 |
| Methyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate | Similar | Moderate Antimicrobial | ~50 |
| Methyl 2-(2-hydroxyphenyl)acetate | Different | Limited Anticancer | >100 |
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For esterification steps, consider microwave-assisted synthesis to reduce reaction time. Monitor intermediates via thin-layer chromatography (TLC) and isolate products using recrystallization or column chromatography with silica gel. Scale-up protocols should prioritize inert atmospheres to prevent hydrolysis of the thiomorpholine-dioxide moiety .
Q. What spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer: Combine ¹H/¹³C NMR for functional group identification, IR spectroscopy for carbonyl and sulfone group validation, and high-resolution MS for molecular mass confirmation. For absolute configuration determination, single-crystal X-ray diffraction with SHELXL refinement is critical. Computational tools (e.g., density functional theory) can predict vibrational frequencies and NMR shifts for cross-validation .
Advanced Research Questions
Q. How should researchers address discrepancies in crystallographic data during structural determination?
- Methodological Answer: Cross-validate X-ray data with alternative refinement software (e.g., Olex2 or Phenix) and check for twinning or disorder using SHELXL’s TWIN/BASF commands. If ambiguity persists, employ neutron diffraction or synchrotron radiation for higher resolution. Compare experimental data with computational models (e.g., Mercury’s crystal packing analysis) to resolve conflicts .
Q. What methodologies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For hydrolytic stability, incubate samples in buffered solutions (pH 1–13) at 40–60°C. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while LC-MS identifies degradation pathways (e.g., ester hydrolysis or sulfone oxidation). Stability-indicating methods must comply with ICH guidelines .
Q. How can computational chemistry predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB). Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction mechanisms (e.g., nucleophilic attack at the ester group). ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity, referencing databases like ATSDR for hazard validation .
Q. What strategies resolve conflicting bioactivity data across in vitro assays?
- Methodological Answer: Standardize assay conditions (e.g., cell line selection, incubation time) and validate with positive/negative controls. Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to confirm results. Meta-analysis of literature data from sources like EFSA or EPA ChemView can identify methodological biases .
Q. What safety protocols mitigate risks during handling and storage?
- Methodological Answer: Use fume hoods for weighing and synthesis, coupled with NIOSH-approved respirators (N95) for aerosol prevention. Store the compound in desiccated, light-resistant containers at –20°C. Emergency protocols should include CHEMTREC contact for spills and medical consultation for inhalation/ingestion exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
